(R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid
Description
(R)-3-(Allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid is a chiral amino acid derivative featuring an allyloxy group (-O-CH2-CH=CH2) at the third carbon and a tert-butoxycarbonyl (Boc)-protected amine at the second carbon. This compound is widely used in peptide synthesis and medicinal chemistry due to its reactive allyloxy group, which can undergo further modifications such as olefin metathesis or deprotection for functionalization . Its stereochemistry (R-configuration) is critical for enantioselective applications, including drug design and enzyme-targeted therapies.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBUKLQZLAOFEA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COCC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90797972 | |
| Record name | N-(tert-Butoxycarbonyl)-O-prop-2-en-1-yl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90797972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660862-78-2 | |
| Record name | N-(tert-Butoxycarbonyl)-O-prop-2-en-1-yl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90797972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-3-(Allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, with the CAS number 179251-60-6, is a synthetic amino acid derivative notable for its potential biological activities. Its molecular formula is CHNO, and it features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in peptide synthesis to protect amino groups. This compound has garnered attention in medicinal chemistry for its structural properties and biological implications.
The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The incorporation of allyloxy and Boc groups enhances its stability and reactivity, facilitating the formation of various peptide derivatives that exhibit specific biological functions.
Pharmacological Properties
- Antitumor Activity : Research indicates that derivatives of amino acids, including those containing allyloxy groups, can exhibit significant antitumor properties. For instance, compounds similar in structure have been shown to inhibit key signaling pathways involved in cancer cell proliferation, such as the MAPK/ERK pathway .
- Anti-inflammatory Effects : Some studies suggest that derivatives of amino acids can modulate inflammatory responses. The presence of the allyloxy group may enhance the compound's ability to inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .
- Antimicrobial Properties : Amino acid derivatives have also been explored for their antimicrobial activities. The structural modifications provided by the allyloxy and Boc groups may improve the compound's interaction with bacterial membranes, leading to enhanced antibacterial effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction of cytokine production | |
| Antimicrobial | Enhanced activity against bacteria |
Case Study: Antitumor Activity
A study focused on the synthesis of peptide derivatives containing this compound reported promising results in inhibiting tumor growth in vitro. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity compared to controls. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.
Case Study: Anti-inflammatory Properties
In another investigation, a series of compounds based on this compound were evaluated for their anti-inflammatory effects using models of acute inflammation. Results indicated a marked decrease in inflammatory markers such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory disorders.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H20N2O6
- Molecular Weight : 288.3 g/mol
- CAS Number : 179251-60-6
This compound features an allyloxy group and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its reactivity and stability in various chemical reactions.
Peptide Synthesis
One of the primary applications of (R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid is as a building block in peptide synthesis. The Boc group protects the amino functionality during the coupling reactions, allowing for selective modifications without premature deprotection. This property is particularly useful in solid-phase peptide synthesis (SPPS), where controlled sequences of amino acids are assembled into peptides.
Case Study: Synthesis of Bioactive Peptides
In a study focused on developing bioactive peptides for therapeutic applications, researchers utilized this compound as an intermediate to synthesize peptides with enhanced bioactivity and stability. The incorporation of the allyloxy group improved solubility and bioavailability, making these peptides promising candidates for drug development .
Prodrug Development
The compound has been investigated for its potential as a prodrug. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. The allyloxy group can be cleaved under physiological conditions, releasing an active molecule that can exert therapeutic effects.
Case Study: Anti-inflammatory Agents
Research has indicated that derivatives of this compound can be designed to release anti-inflammatory agents upon metabolic conversion. This approach aims to reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs), thereby improving patient compliance and treatment outcomes .
Drug Formulation
The unique structural features of this compound make it suitable for formulation into various drug delivery systems. Its ability to enhance solubility and stability can be leveraged in creating formulations that improve the pharmacokinetic profiles of existing drugs.
Application Example: Liposomal Formulations
Studies have shown that incorporating this compound into liposomal formulations can enhance the delivery of hydrophobic drugs, improving their therapeutic efficacy while minimizing side effects . The use of liposomes as carriers allows for targeted delivery, which is critical in cancer therapy.
Research in Biochemistry
In biochemical research, this compound serves as a valuable reagent for studying enzyme mechanisms and interactions. Its derivatives have been used to probe the active sites of various enzymes, providing insights into enzyme catalysis and substrate specificity.
Example: Enzyme Inhibition Studies
Researchers have employed this compound to synthesize enzyme inhibitors that target specific pathways involved in disease processes. By modifying the structure, they have been able to evaluate how changes affect binding affinity and inhibition kinetics .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and their implications:
Electronic and Steric Effects
- Allyloxy vs. Aromatic Substitutents : The allyloxy group in the target compound enables reactivity in click chemistry (e.g., thiol-ene reactions), whereas phenyl or fluorophenyl groups (e.g., ) enhance π-π stacking or halogen bonding, respectively.
- Steric Hindrance : Methyl or ethyl substituents () reduce steric bulk compared to allyloxy or aromatic groups, favoring nucleophilic reactions.
- Chirality : The R-configuration in the target compound vs. S-forms (e.g., ) dictates enantioselectivity in biological systems, such as enzyme inhibition or receptor binding.
Q & A
Basic: What are the standard synthetic routes for preparing (R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid?
The compound is typically synthesized via carbodiimide-mediated coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. For example, analogous Boc-protected amino acid derivatives are synthesized by reacting the carboxylic acid moiety with activated intermediates (e.g., tert-butoxycarbonyl-protected amines) in dichloromethane (CH₂Cl₂) at room temperature for 16–24 hours . The allyloxy group is introduced through selective protection of hydroxyl or amine groups, often requiring orthogonal protecting group strategies to preserve stereochemical integrity.
Basic: How is the compound purified post-synthesis, and what analytical methods confirm its purity?
Purification is commonly achieved via flash column chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol. For Boc-protected analogs, reversed-phase HPLC with C18 columns and trifluoroacetic acid (TFA)-modified mobile phases is effective . Characterization relies on:
- ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, allyl protons at 5.2–5.9 ppm).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₄H₂₃NO₅ requires [M+H]⁺ = 310.1653).
- HPLC with UV detection (210–254 nm) to assess purity (>95%) .
Basic: What are the critical handling and storage conditions for this compound?
The compound is hygroscopic and sensitive to acidic/basic conditions , which may cleave the Boc group. Store at –20°C under inert gas (argon/nitrogen) in sealed, light-resistant containers. Use anhydrous solvents (e.g., CH₂Cl₂, DMF) during reactions to prevent hydrolysis. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential irritant properties (H315/H319 hazard codes) .
Advanced: How can coupling efficiency be optimized during peptide synthesis using this derivative?
Coupling efficiency depends on activation methods and solvent polarity . Replace DCC with HOBt (hydroxybenzotriazole) or OxymaPure to minimize racemization. Use DMF instead of CH₂Cl₂ for better solubility of polar intermediates. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) or LC-MS to detect unreacted starting materials. For sterically hindered substrates, microwave-assisted synthesis at 50–60°C for 1–2 hours improves yields .
Advanced: How is stereochemical integrity maintained during functionalization of the allyloxy group?
The (R)-configuration at C2 is preserved by avoiding strong acids/bases that could epimerize the chiral center. Use Pd(PPh₃)₄ -catalyzed deprotection of allyl groups under mild conditions (e.g., THF, morpholine, 0°C). Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) validates enantiomeric excess (>99%) .
Advanced: What stability challenges arise under acidic conditions, and how are they mitigated?
The Boc group is labile in >10% TFA or HCl/dioxane , leading to undesired deprotection. For acid-stable intermediates, replace Boc with Fmoc (9-fluorenylmethoxycarbonyl) . If Boc is required, conduct reactions at 0–4°C and limit exposure to <1 hour. highlights unexpected side reactions (e.g., oxidative condensation) when using thionyl chloride, suggesting alternative acylating agents like EDC·HCl .
Advanced: How should researchers resolve contradictions in reported synthetic yields or byproduct profiles?
Discrepancies often stem from solvent purity or reagent quality . For example, reports 75% yield using DCC/DMAP, while achieves 85% with HOBt. Replicate protocols with rigorously dried solvents and freshly distilled amines. Use DOSY NMR or X-ray crystallography to characterize ambiguous byproducts. Cross-reference with analogs (e.g., 3-phenylpropanoic acid derivatives) to identify trends in reactivity .
Advanced: What alternative reagents minimize side reactions during carboxylate activation?
Replace DCC with TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for higher coupling efficiency and reduced racemization. For green chemistry approaches, use DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in aqueous ethanol at pH 4–5 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
